Bienvenue dans la boutique en ligne BenchChem!

Aconiazide

Pharmacokinetics Bioavailability Prodrug Activation

Aconiazide (CAS 13410-86-1) is an orally active hydrazone derivative of isoniazid, developed as a prodrug for tuberculosis research. It functions as an anti-tubercular agent by inhibiting mycolic acid synthesis, a mechanism shared with its parent compound.

Molecular Formula C15H13N3O4
Molecular Weight 299.28 g/mol
CAS No. 13410-86-1
Cat. No. B1664348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAconiazide
CAS13410-86-1
Synonyms2-formylphenoxyacetic acid isonicotinylhydrazone
aconiazide
Molecular FormulaC15H13N3O4
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O
InChIInChI=1S/C15H13N3O4/c19-14(20)10-22-13-4-2-1-3-12(13)9-17-18-15(21)11-5-7-16-8-6-11/h1-9H,10H2,(H,18,21)(H,19,20)/b17-9+
InChIKeyMDFXJBQEWLCGHP-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aconiazide (CAS 13410-86-1): A Differentiated Hydrazone Prodrug for Antituberculosis Research and Development


Aconiazide (CAS 13410-86-1) is an orally active hydrazone derivative of isoniazid, developed as a prodrug for tuberculosis research. It functions as an anti-tubercular agent by inhibiting mycolic acid synthesis, a mechanism shared with its parent compound . Chemically defined as 2-[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid with molecular formula C15H13N3O4 and molecular weight 299.28 g/mol, aconiazide is an investigational compound that has undergone Phase I clinical evaluation [1]. Unlike isoniazid, aconiazide releases the active metabolite isoniazid along with 2-formylphenoxyacetic acid, which has been shown to bind toxic hydrazine metabolites, offering a mechanistic basis for differentiated toxicity profiles [2].

Why Isoniazid Cannot Simply Replace Aconiazide: Evidence-Based Differentiation in Toxicity, Pharmacokinetics, and Metabolite Handling


Isoniazid, the first-line antitubercular agent, is frequently substituted in research contexts under the assumption that prodrugs like aconiazide are functionally interchangeable. However, direct comparative studies demonstrate that isoniazid and aconiazide exhibit fundamentally different in vivo profiles, rendering simple substitution inappropriate for studies where toxicity or pharmacokinetic properties are outcome-critical variables. Aconiazide is not merely a delivery vehicle for isoniazid; it generates a distinct co-metabolite, 2-formylphenoxyacetic acid, which actively sequesters hepatotoxic hydrazines [1]. Furthermore, head-to-head bioavailability trials reveal a 49.3% lower systemic exposure to isoniazid when administered as aconiazide, and 6-month toxicology studies show 10-fold lower plasma drug levels in rats, associated with reduced mortality and absence of hepatic necrosis [2][3]. These quantitative disparities mandate compound-specific selection based on experimental objectives rather than class-based interchange.

Quantitative Differentiation Evidence for Aconiazide (CAS 13410-86-1) Versus Isoniazid


Pharmacokinetic Differentiation: 49.3% Reduction in Isoniazid Bioavailability Following Aconiazide Administration

In a randomized, double-blind, two-period crossover Phase I study in 12 healthy volunteers, administration of aconiazide tablets 650 mg (containing isoniazid 300 mg) resulted in significantly lower systemic exposure to the active metabolite isoniazid compared to direct administration of isoniazid 300 mg tablets. Relative bioavailability (based on AUC) for isoniazid from aconiazide was 50.7% of that from isoniazid tablets, and relative Cmax was 13.4% [1]. Intact aconiazide and 2-formylphenoxyacetic acid were undetectable in serum, indicating rapid and complete hydrolysis [1].

Pharmacokinetics Bioavailability Prodrug Activation

Reduced Mortality in 6-Month Chronic Toxicity Study: Aconiazide vs. Isoniazid in Fischer 344 Rats

In a 6-month repeat-dose oral gavage study in Fischer 344 rats, aconiazide (up to 400 mg/kg/day) caused only 1 death across all dose groups, whereas equimolar doses of isoniazid induced significantly increased morbidity and mortality [1]. Additionally, isoniazid produced centrilobular hepatic necrosis in male rats, a lesion that was completely absent in all aconiazide-treated animals [1]. Plasma drug levels were ≥10-fold higher in isoniazid-treated rats compared to aconiazide-treated rats [1].

Toxicology Chronic Toxicity Hepatotoxicity

Absence of Centrilobular Hepatic Necrosis: Aconiazide Demonstrates Improved Liver Safety Profile vs. Isoniazid in Male Rats

Histopathological examination in the 6-month rat toxicity study revealed that isoniazid treatment induced centrilobular hepatic necrosis in male rats, whereas aconiazide treatment did not produce this lesion in any animal [1]. This differential hepatotoxicity outcome correlates with the ≥10-fold lower plasma drug levels observed with aconiazide [1].

Hepatotoxicity Histopathology Liver Safety

Mechanistic Differentiation: Aconiazide Co-Metabolite Binds and Sequesters Hepatotoxic Hydrazine Metabolites

Aconiazide undergoes in vivo hydrolysis to release isoniazid and 2-formylphenoxyacetic acid. In vitro studies have demonstrated that 2-formylphenoxyacetic acid binds to hydrazine and acetylhydrazine—the hepatotoxic and carcinogenic metabolites of isoniazid [1]. This metabolite sequestration mechanism provides a molecular explanation for the observed lower toxicity and absence of carcinogenicity postulated for aconiazide [1].

Mechanism of Action Metabolite Detoxification Prodrug Design

Undetectable Serum Levels of Intact Aconiazide and 2-Formylphenoxyacetic Acid Confirm Rapid and Complete Prodrug Conversion

In the Phase I pharmacokinetic study, neither intact aconiazide nor its co-product 2-formylphenoxyacetic acid was detected in serum following oral administration of aconiazide tablets [1]. This confirms rapid and essentially complete presystemic or systemic hydrolysis to release isoniazid and the scavenger moiety.

Pharmacokinetics Prodrug Activation Metabolism

Comparative Plasma Exposure: ≥10-Fold Lower Drug Levels with Aconiazide in Rodent Model

In the 6-month rat toxicity study, plasma drug levels were measured and found to be ≥10-fold greater in rats administered isoniazid compared to those given equimolar doses of aconiazide [1]. This substantial difference in systemic exposure likely contributes to the differential toxicity profiles observed.

Pharmacokinetics Toxicokinetics Plasma Drug Levels

High-Value Research and Procurement Scenarios for Aconiazide (CAS 13410-86-1)


Chronic In Vivo Efficacy Studies Requiring Reduced Animal Attrition Due to Hepatotoxicity

Investigators planning long-term (e.g., 6-month) antituberculosis efficacy studies in rodent models can use aconiazide to deliver isoniazid-equivalent antimycobacterial activity while mitigating the mortality and hepatic necrosis associated with equimolar isoniazid. As demonstrated in the 6-month Fischer 344 rat study, aconiazide resulted in only a single death across all dose groups compared to significantly increased mortality with isoniazid, and completely eliminated centrilobular hepatic necrosis in male rats [1]. This reduces animal attrition, minimizes confounding pathology, and improves statistical power for efficacy endpoints. Procurement of aconiazide is indicated when experimental protocols demand sustained, high-dose isoniazid exposure with a cleaner safety profile.

Pharmacokinetic/Pharmacodynamic Modeling Studies Requiring Controlled, Reduced Isoniazid Exposure

Researchers developing PK/PD models of isoniazid action can leverage the quantitative pharmacokinetic differentiation of aconiazide. The Phase I human study established that aconiazide delivers isoniazid with 50.7% relative bioavailability and 13.4% relative Cmax compared to isoniazid tablets [1]. In rats, plasma drug levels were ≥10-fold lower with aconiazide [2]. This provides a tool to achieve lower systemic isoniazid concentrations without altering the administered molar dose, enabling dose-response and exposure-response studies across a wider dynamic range than is achievable with isoniazid alone. Procurement is justified for studies seeking to decouple dose from exposure.

Mechanistic Investigations of Isoniazid-Induced Hepatotoxicity and the Role of Hydrazine Metabolites

Scientists investigating the molecular mechanisms of isoniazid-associated liver injury can use aconiazide as a comparator probe. Unlike isoniazid, aconiazide co-generates 2-formylphenoxyacetic acid, which has been shown to bind and sequester hepatotoxic hydrazine and acetylhydrazine in vitro [1]. Comparative studies between aconiazide and isoniazid can help dissect the contribution of free hydrazine metabolites to hepatotoxicity, as aconiazide provides isoniazid exposure with a built-in scavenger system. This makes aconiazide a unique research tool for mechanistic toxicology studies.

Prodrug Design and Development Programs Seeking a Validated Hydrazone Prodrug Scaffold

Medicinal chemists and pharmaceutical scientists engaged in prodrug design can utilize aconiazide as a benchmark hydrazone prodrug with extensive in vivo characterization. The compound demonstrates rapid and complete conversion to the active parent (isoniazid) with undetectable intact prodrug in serum [1], a desirable property for prodrug candidates. Its co-release of a metabolite-scavenging moiety (2-formylphenoxyacetic acid) provides a template for designing next-generation prodrugs with built-in toxicity mitigation. Procurement of aconiazide as a reference standard supports analytical method development and serves as a positive control in prodrug activation assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aconiazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.